REACTION_CXSMILES
|
CC(O[CH2:5][C:6]1[C:11]2=[CH:12][CH:13]=[C:14](C=O)[C:10]2=[CH:9]OC=1)=O.C([NH2:21])(CC)C>>[CH:9]1[NH:21][CH:5]=[CH:6][C:11]2[C:10]=1[CH:14]=[CH:13][CH:12]=2
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
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CC(=O)OCC1=COC=C2C1=CC=C2C=O
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Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(CC)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)OCC1=COC=C2C1=CC=C2C=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 minutes at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the excess amine was removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
After column chromatography with 8:3 hexanes:ethyl acetate as solvent, 15.7 mg of cyclopenta[c]pyridine (3) was collected
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |